Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer and Racemate in Chiral GPCR and Kinase Recognition
The (S)-configuration at the pyrrolidine 2-position is a critical determinant of biological recognition for thiazolopyrimidine-based receptor ligands. While no direct head-to-head Ki comparison between the (S)- and (R)-enantiomers of this specific compound has been published, the principle of stereochemical differentiation is firmly established within the chemotype: in the closely related 7-(prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidine series, molecular modeling demonstrated that only the (S)-2-hydroxymethylene-pyrrolidine configuration could mimic the ribose interactions of adenosine agonists, and inversion to (R) or use of the racemate abolished this pharmacophoric alignment [1]. The target compound's (S)-pyrrolidin-2-yl group at position 2 may analogously govern receptor recognition in A2A adenosine receptor or kinase binding applications, making procurement of the stereochemically defined (S)-enantiomer essential for experiments where chiral fidelity matters [2].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C2 position |
|---|---|
| Target Compound Data | (S)-configuration (CAS 950192-41-3); single defined stereocenter confirmed by IUPAC name and SMILES notation |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture (no published biological data for either form of this specific scaffold) |
| Quantified Difference | Not quantifiable for this exact compound; class-level precedent: (S)-prolinol-thiazolopyrimidine series showed stereospecific A2A agonist activity dependent on (S)-configuration [1] |
| Conditions | Molecular modeling and pharmacological characterization of related thiazolo[5,4-d]pyrimidine A2A ligands [1] |
Why This Matters
For pharmacological studies where target engagement depends on precise 3D pharmacophore presentation, the use of an undefined or incorrect enantiomer can generate misleading structure-activity conclusions.
- [1] Bharate SB, Singh B, Kachler S, Oliveira A, Kumar V, Bharate SS, Vishwakarma RA, Klotz KN, Gutiérrez de Terán H. Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor: Prediction from Molecular Modeling. J Med Chem. 2016 Jun 23;59(12):5922-5928. View Source
- [2] Varano F, Catarzi D, Falsini M, Dal Ben D, Buccioni M, Marucci G, Volpini R, Colotta V. Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity. Bioorg Med Chem Lett. 2019 Feb 15;29(4):563-569. View Source
